2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and an ethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 2,4-dichlorophenol with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its herbicidal activity may be attributed to the inhibition of key enzymes involved in plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.
N-(4-Ethoxyphenyl)acetamide: Shares the ethoxyphenyl group but lacks the dichlorophenoxy moiety.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the combination of its dichlorophenoxy and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
349637-44-1 |
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Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-13-6-4-12(5-7-13)19-16(20)10-22-15-8-3-11(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChI Key |
COJZECXGZSRRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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